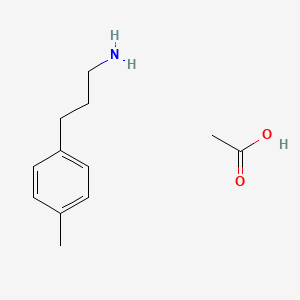
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide
Descripción general
Descripción
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide, commonly known as 4-Bromo-PPD, is a synthetic compound with an aromatic structure. It is an important intermediate in the synthesis of a variety of organic compounds and is widely used in the pharmaceutical, agricultural, and food industries. 4-Bromo-PPD has been investigated for its potential applications in various scientific research fields including biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Molecular Conformation and Hydrogen Bonding
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide, along with its derivatives, has been explored for its molecular conformation and the ability to form complex hydrogen-bonded framework structures. This attribute is significant in the context of crystal engineering, where the precise arrangement of molecules can lead to the development of materials with desired properties. For example, derivatives of this compound, such as 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide, have been shown to form complex structures with multiple hydrogen bond types, which is critical for designing functional materials for various applications (Asma et al., 2018).
Antibacterial Activity
The compound and its analogs have been studied for their potential antibacterial activity, particularly as DNA gyrase inhibitors. DNA gyrase is a crucial enzyme in bacterial DNA replication, and its inhibition can lead to effective antibacterial treatments. Research has shown that certain derivatives of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide can strongly inhibit the DNA gyrase of Staphylococcus aureus and Bacillus subtilis, which points to its potential application in developing new antibacterial drugs (Juan Sun et al., 2013).
Antioxidant Activity
The antioxidant properties of pyrazole derivatives, including those related to 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide, have been extensively investigated. These compounds show significant free-radical scavenging capacity, indicating their potential for therapeutic applications in diseases where oxidative stress plays a critical role. The study by Karrouchi et al. highlighted the potential radical scavenging capacity of such compounds, making them candidates for further research in antioxidant therapies (Karrouchi et al., 2019).
Antitubercular Agents
Research into the antitubercular activity of pyrazole derivatives, including those structurally related to 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide, has shown promising results. These compounds have been tested for their efficacy against Mycobacterium tuberculosis, with some derivatives showing significant activity, potentially offering new avenues for tuberculosis treatment (A. Trivedi et al., 2011).
Corrosion Inhibition
Another interesting application of this compound and its derivatives is in the field of corrosion protection. For instance, carbohydrazide-pyrazole compounds have been studied for their efficiency in inhibiting corrosion of mild steel in acidic environments. Such inhibitors can form protective layers on metal surfaces, thereby significantly reducing the rate of corrosion. This property is highly valuable in industrial applications where metal preservation is crucial (P. Paul et al., 2020).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-7-11(12(18)15-14)8(2)17(16-7)10-5-3-9(13)4-6-10/h3-6H,14H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKBLOBJXKJSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)
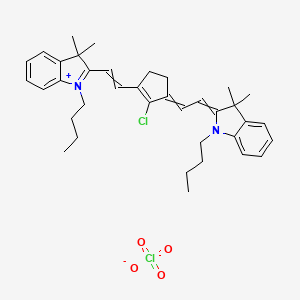

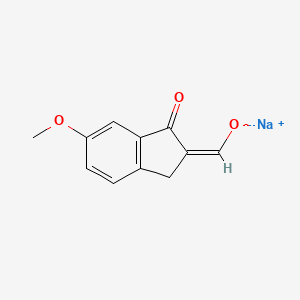
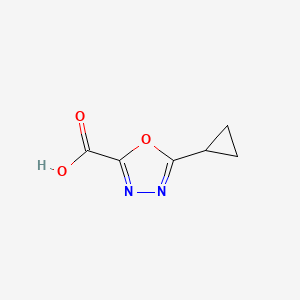
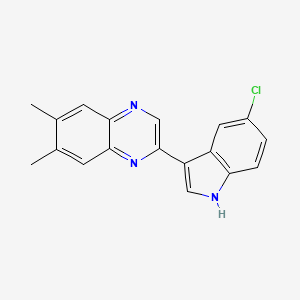
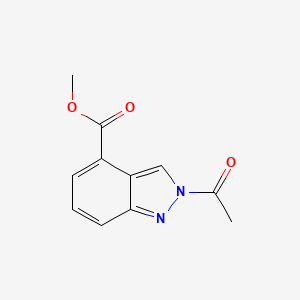

![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)
![1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone](/img/structure/B1405512.png)
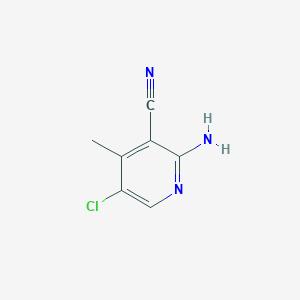
![2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical](/img/structure/B1405515.png)
